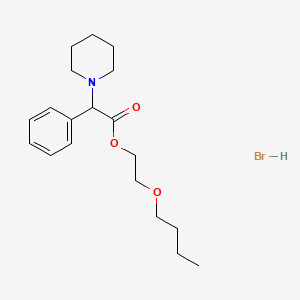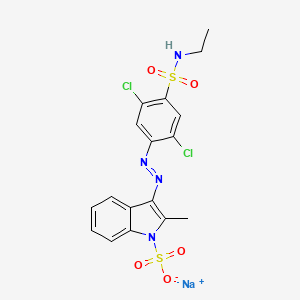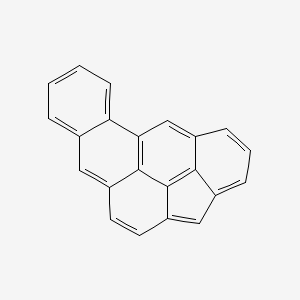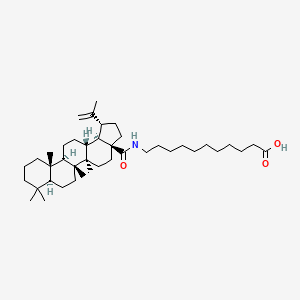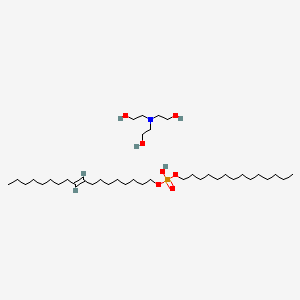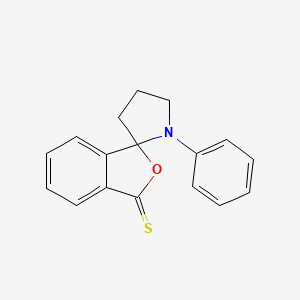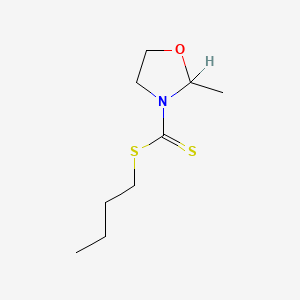
Butyl 2-methyl-3-oxazolidinecarbodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 2-methyl-3-oxazolidinecarbodithioate is an organic compound with the molecular formula C9H17NOS2 It is a member of the oxazolidine family, characterized by a five-membered ring containing oxygen and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 2-methyl-3-oxazolidinecarbodithioate typically involves the reaction of butylamine with carbon disulfide and formaldehyde under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidine ring. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the formation of the intermediate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
化学反应分析
Types of Reactions: Butyl 2-methyl-3-oxazolidinecarbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazolidine ring is opened, and new substituents are introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted oxazolidine derivatives.
科学研究应用
Butyl 2-methyl-3-oxazolidinecarbodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of Butyl 2-methyl-3-oxazolidinecarbodithioate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and antifungal activities, where it disrupts the normal functioning of microbial cells.
相似化合物的比较
- Butyl 2-methyl-1,3-oxazolidine-3-carbodithioate
- 2-Methyl-3-oxazolidinecarbodithioate
Comparison: Butyl 2-methyl-3-oxazolidinecarbodithioate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it exhibits higher stability and a broader range of applications in various fields.
属性
CAS 编号 |
126560-55-2 |
|---|---|
分子式 |
C9H17NOS2 |
分子量 |
219.4 g/mol |
IUPAC 名称 |
butyl 2-methyl-1,3-oxazolidine-3-carbodithioate |
InChI |
InChI=1S/C9H17NOS2/c1-3-4-7-13-9(12)10-5-6-11-8(10)2/h8H,3-7H2,1-2H3 |
InChI 键 |
BYEOIPZDNDAEJV-UHFFFAOYSA-N |
规范 SMILES |
CCCCSC(=S)N1CCOC1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


